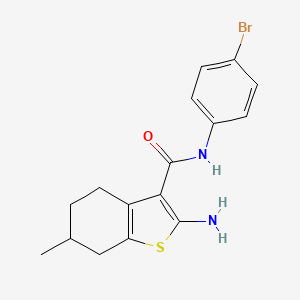

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Overview

Description

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 364.02450 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18BrN2OS

- Molecular Weight : 365.29 g/mol

- CAS Number : 88013-37-0

Biological Activity Overview

The biological activity of this compound has been studied across various domains including:

- Antioxidant Activity : Exhibits significant antioxidant properties comparable to ascorbic acid.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers.

- Receptor Modulation : Acts as an allosteric enhancer of adenosine receptors and glucagon receptor antagonists.

The compound's mechanism of action involves:

- Receptor Binding : It binds to specific receptors or enzymes, modulating their activity.

- Antioxidant Mechanism : Inhibits free radical-induced lipid oxidation and the formation of lipid peroxides.

- Inflammatory Pathway Interference : Impacts pathways involved in inflammatory responses.

Antioxidant Activity

A study demonstrated that compounds with a similar structure exhibited antioxidant activity with inhibition rates ranging from 19% to 30% against lipid peroxidation. The antioxidant potency was evaluated using various assays that measure the ability to scavenge free radicals and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicated that tetrahydrobenzo[b]thiophene derivatives, including this compound, possess significant anti-inflammatory effects. These compounds were shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases .

Receptor Modulation

The compound has been identified as an allosteric modulator for adenosine receptors. This modulation can enhance the therapeutic effects of drugs targeting these receptors, which are implicated in numerous physiological processes including inflammation and pain perception .

Data Table: Summary of Biological Activities

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₈H₁₉BrN₂O₄S

- Molecular Weight : 439.32 g/mol

- CAS Number : 88013-37-0

Structural Characteristics

The compound features a benzothiophene core with an amino group and a bromophenyl substituent, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

-

Therapeutic Potential :

- The compound is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structure allows it to modulate the activity of enzymes and receptors, making it a candidate for drug development.

- Case Study : Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties against various bacterial strains, highlighting their potential in treating infections.

-

Antimicrobial Activity :

- Studies have demonstrated that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 4 µg/mL Compound B Escherichia coli 16 µg/mL Compound C Pseudomonas aeruginosa 32 µg/mL

- Studies have demonstrated that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example:

Biological Studies

-

Mechanism of Action :

- The mechanism of action involves binding to specific molecular targets, potentially leading to modulation of biological pathways. The exact mechanisms are still under investigation but may involve interactions with various receptors or enzymes.

-

Research on Biological Targets :

- Ongoing studies are exploring how this compound interacts with cellular pathways involved in disease processes, particularly in cancer and infectious diseases.

Chemical Research

-

Synthesis and Development :

- The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore functionalization at various positions on the benzothiophene core.

- Synthetic Route Overview :

- Starting materials undergo cyclization followed by amination to introduce the amino group at the desired position.

-

Reactivity :

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further derivatization and exploration of its chemical properties.

Properties

IUPAC Name |

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c1-9-2-7-12-13(8-9)21-15(18)14(12)16(20)19-11-5-3-10(17)4-6-11/h3-6,9H,2,7-8,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWOCNPJYAQAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128887 | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312948-97-3 | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312948-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.